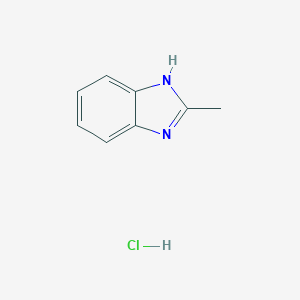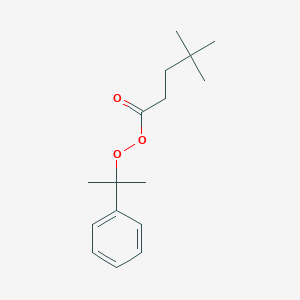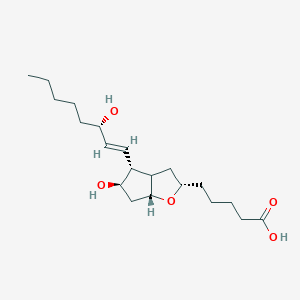
5,6Beta-Dihydro PGI2
Vue d'ensemble
Description
5,6Beta-Dihydro PGI2, also known as 6-Prostaglandin I1, is a prostanoid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Prostaglandin I2 (PGI2) is synthesized via COX-2 and PGIS from membrane phospholipids upon pro-inflammatory stimulation via cytokines, growth factors, or other physical and chemical exogenous stimuli . In a study, PGI2 synthesis was increased 2.4 times in the initial 6-day period of development of renal vascular hypertension (RH) .Molecular Structure Analysis
The molecular formula of 5,6Beta-Dihydro PGI2 is C20H34O5 . The IUPAC name is 5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid .Physical And Chemical Properties Analysis
The molecular weight of 5,6Beta-Dihydro PGI2 is 354.5 g/mol . More detailed physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique
1. Understanding Enzymatic Mechanisms
5,6Beta-Dihydro PGI2 is relevant in studies focusing on enzymatic processes, particularly those involving phosphoglucose isomerase (PGI). For instance, Solomons et al. (2004) explored the crystal structure of mouse phosphoglucose isomerase, revealing insights into the catalytic mechanism of sugar ring opening, which is crucial in the interconversion of glucose 6-phosphate and fructose 6-phosphate (Solomons et al., 2004). Similar studies were conducted by Davies et al. (2003), who examined the structure of human phosphoglucose isomerase complexed with a transition-state analogue (Davies et al., 2003).
2. Metabolic Research
Research involving 5,6Beta-Dihydro PGI2 also extends to metabolic studies. For example, Vinayagam et al. (2018) investigated the effects of Psidium guajava on gluconeogenesis and glycogenesis in diabetic rats, revealing significant insights into glucose metabolism (Vinayagam et al., 2018).
3. Diabetes and Glucose Metabolism
A significant portion of research involving 5,6Beta-Dihydro PGI2 pertains to diabetes and glucose metabolism. For example, Yoon et al. (2001) highlighted the role of the transcriptional coactivator PGC-1 in controlling hepatic gluconeogenesis, providing valuable insights into glucose regulation in diabetes (Yoon et al., 2001). Similarly, Owada et al. (2002) investigated the effects of long-term administration of Prostaglandin I2 on diabetic nephropathy, demonstrating its potential therapeutic benefits (Owada et al., 2002).
Propriétés
IUPAC Name |
5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-CBIPHORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6Beta-Dihydro PGI2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



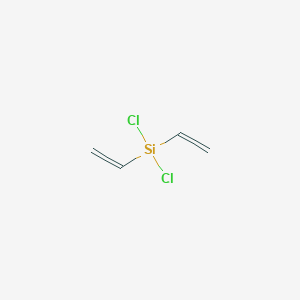
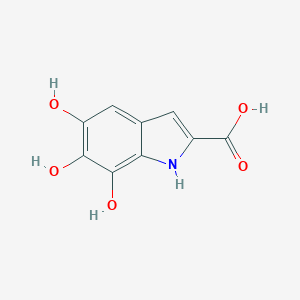
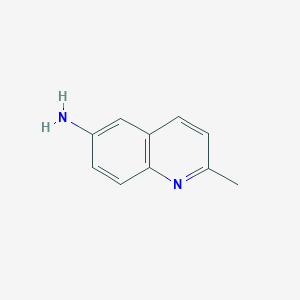
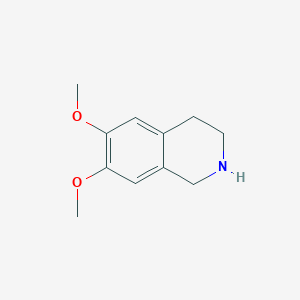
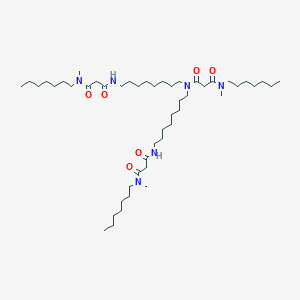
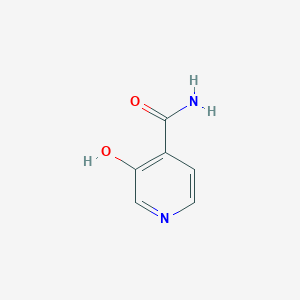
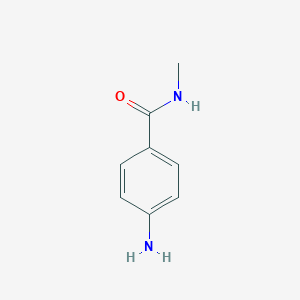
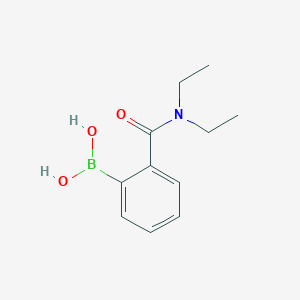
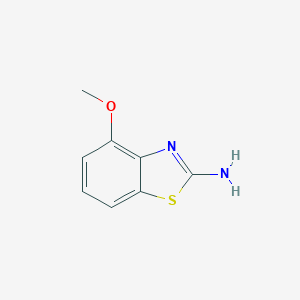
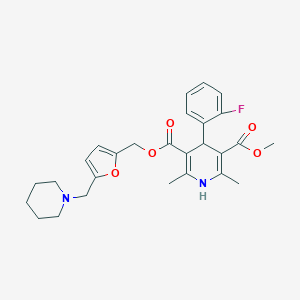
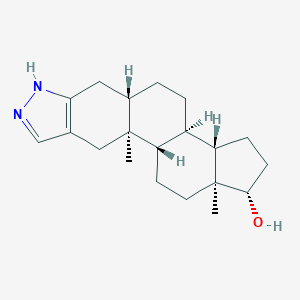
![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)
